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Compound of Interest

Compound Name: Lithium propionate

Cat. No.: B1261151

This technical guide provides a comprehensive analysis of the crystal structure of lithium
propionate, intended for researchers, scientists, and professionals in drug development. The
document outlines the crystallographic data, experimental protocols for its determination, and a
logical workflow of the analysis process.

Crystallographic Data

The crystal structure of lithium propionate has been determined by single-crystal X-ray
diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[1][2]
[3][4] The crystallographic data has been collected at three different temperatures: 100 K, 160
K, and 298 K, revealing slight variations in the unit cell parameters. A summary of these
parameters is presented in the table below.
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Parameter 100 K 160 K 298 K
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c

a (A) 9.6090 9.6460 9.715(5)
b (A) 4.9410 4.9320 4.925(5)
c (A) 8.6480 8.6980 8.744(5)
a(°) 90.00 90.00 90.00

B () 94.99 95.36 95.83(5)
vy (°) 90.00 90.00 90.00
Volume (A3) 409.03 411.99 417.1(4)
Z 4 4 4
Reference [1] [2] [5]

Experimental Protocols

The determination of the crystal structure of lithium propionate involves two primary

experimental stages: the synthesis of single crystals and their analysis by X-ray diffraction.

Synthesis of Lithium Propionate Single Crystals

A detailed experimental protocol for the synthesis of lithium propionate single crystals is

outlined in the primary literature. The synthesis is achieved through the following steps:

e Reaction: An aqueous solution of propionic acid is neutralized with lithium carbonate. The

reaction proceeds until effervescence ceases, indicating the completion of the neutralization

reaction.

o Crystallization: The resulting solution is then slowly evaporated at room temperature. This

slow evaporation method allows for the formation of well-defined single crystals suitable for

X-ray diffraction analysis.
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Single-Crystal X-ray Diffraction (SC-XRD)

The crystallographic data for lithium propionate was obtained using single-crystal X-ray
diffraction. The general experimental workflow is as follows:

o Crystal Mounting: A suitable single crystal of lithium propionate is selected and mounted on
a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is
typically performed at a controlled temperature (100 K, 160 K, or 298 K) to minimize thermal
vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the
diffraction pattern is recorded on a detector.

o Data Processing: The collected diffraction data is processed to determine the unit cell
parameters and the intensities of the diffracted X-rays.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods, which provide an initial model of the atomic arrangement. This model is
then refined against the experimental data to obtain the final, accurate crystal structure,
including bond lengths and angles.

Structural Analysis Workflow

The logical flow of determining and analyzing the crystal structure of lithium propionate is
depicted in the following diagram.
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Workflow for Lithium Propionate Crystal Structure Analysis
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Caption: Workflow for the synthesis and crystallographic analysis of lithium propionate.
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Bond Lengths and Angles

The detailed bond lengths and angles within the lithium propionate crystal structure are
available in the Crystallographic Information File (CIF). This file provides the precise atomic
coordinates from which these geometric parameters are calculated. The propionate anion
exhibits typical carboxylate bond lengths, and the lithium cation is coordinated by oxygen
atoms from neighboring propionate anions. For detailed quantitative values, direct reference to
the CIF is recommended.

This technical guide provides a foundational understanding of the crystal structure of lithium
propionate, based on the available scientific literature. For further in-depth analysis,
researchers are encouraged to consult the primary research articles and the associated
crystallographic data files.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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